TYK2 Enzyme Potency: 2.7‑Fold Gain Versus the 2,6‑Dichlorophenyl Lead Compound
In a Genentech medicinal chemistry program, the incorporation of the 2,6‑dichloro‑4‑cyanobenzoyl moiety (compound 19) produced a TYK2 Ki of 1.8 nM, compared with 4.8 nM for the parent 2,6‑dichlorobenzoyl analog (compound 3) [1]. This represents a 2.7‑fold improvement in enzyme inhibitory potency attributable solely to the para‑cyano substitution.
| Evidence Dimension | TYK2 enzyme inhibitory constant (Ki) |
|---|---|
| Target Compound Data | TYK2 Ki = 1.8 nM (compound 19, containing the 2,6-dichloro-4-cyanobenzoyl fragment) |
| Comparator Or Baseline | TYK2 Ki = 4.8 nM (compound 3, containing the 2,6-dichlorobenzoyl fragment without the 4-cyano group) |
| Quantified Difference | 2.7-fold lower Ki (improved potency) for the 4-cyano-substituted analog |
| Conditions | Biochemical assay; recombinant TYK2 kinase domain; arithmetic mean of ≥3 independent runs |
Why This Matters
For procurement in kinase inhibitor programs, this data directly demonstrates that the 4‑cyano group provides a measurable boost in target engagement that cannot be achieved with simpler 2,6‑dichlorobenzoyl chloride.
- [1] Liang J, van Abbema A, Balazs M, et al. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. J Med Chem. 2013;56(11):4521-4536. DOI: 10.1021/jm400266t View Source
